molecular formula C95H165N5O47 B1255992 GT1b ganglioside (C36)

GT1b ganglioside (C36)

Cat. No.: B1255992
M. Wt: 2129.3 g/mol
InChI Key: LEZNRPFLOGYEIO-QSEDPUOVSA-N
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Description

Ganglioside GT1b (bovine) (sodium salt) is a complex glycosphingolipid that belongs to the ganglioside family. It is characterized by having three sialic acid residues linked to the inner galactose unit. This compound is derived from bovine sources and is commonly used in biochemical and medical research due to its unique properties and interactions with various biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganglioside GT1b (bovine) (sodium salt) involves multiple steps, including the extraction of gangliosides from bovine brain tissue, followed by purification and chemical modification. The extraction process typically involves homogenization of the tissue, followed by lipid extraction using organic solvents such as chloroform and methanol. The gangliosides are then separated using chromatographic techniques .

Industrial Production Methods

Industrial production of Ganglioside GT1b (bovine) (sodium salt) follows similar principles but on a larger scale. The process involves large-scale extraction, purification, and chemical modification to ensure high purity and consistency. Advanced chromatographic techniques and automated systems are employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ganglioside GT1b (bovine) (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ganglioside GT1b (bovine) (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Ganglioside GT1b (bovine) (sodium salt) exerts its effects through interactions with specific molecular targets and pathways. It binds to neurotoxins such as botulinum toxin serotype A, botulinum toxin serotype A heavy chain, and tetanus toxin, inhibiting their activity. Additionally, it modulates immune responses by decreasing the production of cytokines and immunoglobulins in human peripheral blood mononuclear cells .

Comparison with Similar Compounds

Similar Compounds

Comparison

Ganglioside GT1b (bovine) (sodium salt) is unique due to its specific structure, which includes three sialic acid residues. This structure allows it to interact with a distinct set of biological molecules and pathways compared to other gangliosides. For example, Ganglioside GM1 has only one sialic acid residue, leading to different binding affinities and biological effects .

Properties

Molecular Formula

C95H165N5O47

Molecular Weight

2129.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C95H165N5O47/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133)/b35-33+/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-/m0/s1

InChI Key

LEZNRPFLOGYEIO-QSEDPUOVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

ganglioside GT1b
ganglioside GT1c
ganglioside, GT1
ganglioside, GT1a
GT(1)ganglioside
GT1b ganglioside
polysialoganglioside
trisialaoganglioside GT1a
trisialoganglioside GT1
trisialoganglioside GT1

Origin of Product

United States

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